molecular formula C8H11NaO3 B2823417 Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2413878-86-9

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B2823417
CAS RN: 2413878-86-9
M. Wt: 178.163
InChI Key: XYYNJRJQVQSMHH-UHFFFAOYSA-N
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Description

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a chemical compound with the CAS Number: 2418642-75-6 . It has a molecular weight of 194.16 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), which are similar to the compound , is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 .


Chemical Reactions Analysis

There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 194.16 .

Scientific Research Applications

Nucleating Agents in Polymer Crystallization

Sodium bicyclic[2,2,1]heptane dicarboxylate (HPN-68) has been identified as a highly effective nucleating agent for isotactic polypropylene (iPP), enhancing its crystallization behavior. The addition of HPN-68 to iPP significantly shortens the crystallization half-time and increases the crystallization rate, leading to a higher nucleus density compared to virgin iPP. This results in improved material properties suitable for various applications in polymer science (Zhang, Hou, & Guo, 2018).

Inhibitors of Bacterial β-Lactamase

Research on derivatives of Sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates has shown these compounds to be extremely potent inhibitors of bacterial β-lactamase. These findings are crucial for developing new antibacterial agents that can overcome resistance mechanisms by inhibiting key bacterial enzymes (Bennett et al., 1991).

Catalytic Reactions in Organic Synthesis

The use of sodium carboxylates has enabled significant advancements in the catalytic methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This research demonstrates the potential for creating efficient synthetic routes in organic chemistry, facilitating the production of complex molecules (Giri et al., 2007).

Organic Electronics and Photovoltaics

Cyclic carboxylate nucleating agents, including sodium salts like bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt (HPN-68L), have been studied for their ability to optimize the morphology of active layers in organic photovoltaic devices. This research indicates that adding these nucleating agents can significantly improve the electrical properties of organic materials, offering a pathway to enhance the efficiency of solar cells (Liu et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 7-oxanorbornane skeleton allows the construction of unusual templates and molecular devices of interest for biology and material sciences that profit from its shape and rigidity . This suggests potential future directions in these fields.

properties

IUPAC Name

sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3.Na/c1-7-2-3-8(4-7,5-11-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPGNTXFBSAEPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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